molecular formula C24H23N3O3S B1252228 1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea

1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea

Cat. No. B1252228
M. Wt: 433.5 g/mol
InChI Key: UAKHLGWRPMSYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea is an organooxygen compound and an organonitrogen compound. It derives from a delta-amino acid.

Scientific Research Applications

Antimicrobial Activities

Thiourea derivatives, such as the one , have been synthesized and evaluated for their antimicrobial activities. A study by Shokooh Saljooghi et al. (2017) found that compounds similar to 1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea exhibited significant antimicrobial properties against various microbial pathogens including Staphylococcus aureus and Escherichia coli (Shokooh Saljooghi et al., 2017).

Structural Characterization

The compound has been studied for its structural properties using techniques like X-ray crystallography. Ramazani et al. (2011) synthesized a similar compound and analyzed its structure through single crystal X-ray diffraction, confirming its molecular structure (Ramazani et al., 2011).

Synthesis and Characterization

Various studies focus on the synthesis and detailed characterization of thiourea derivatives. For example, Yeo & Tiekink (2019) conducted a study on a similar thiourea compound, detailing its synthesis and characterizing its structure via spectroscopy and X-ray crystallography (Yeo & Tiekink, 2019).

Antiviral Activity

These compounds have also been explored for their antiviral activities. A study by Selivanov et al. (2017) found that certain 1-aryl-3-urea derivatives showed pronounced activity against smallpox vaccine virus (Selivanov et al., 2017).

DNA-binding Studies

Thiourea derivatives have been investigated for their DNA-binding capabilities, which is crucial for understanding their potential in medical research. Tahir et al. (2015) conducted studies on new acyl thioureas to investigate their interaction with DNA, contributing to our understanding of their biological activities (Tahir et al., 2015).

properties

Product Name

1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl]thiourea

InChI

InChI=1S/C24H23N3O3S/c1-14-3-7-16(8-4-14)26-23(31)25-13-24-12-11-18(30-24)19-20(24)22(29)27(21(19)28)17-9-5-15(2)6-10-17/h3-12,18-20H,13H2,1-2H3,(H2,25,26,31)

InChI Key

UAKHLGWRPMSYGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NCC23C=CC(O2)C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCC23C=CC(O2)C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
Reactant of Route 4
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea
Reactant of Route 6
Reactant of Route 6
1-(4-methylphenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea

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